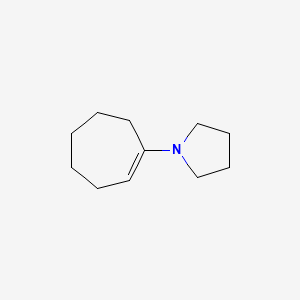
1-(Cyclohept-1-en-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohept-1-en-1-yl)pyrrolidine is an organic compound featuring a seven-membered cycloheptene ring bonded to a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(Cyclohept-1-en-1-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of cycloheptene with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process may involve the use of advanced catalysts and optimized reaction parameters to achieve efficient production.
化学反応の分析
Types of Reactions: 1-(Cyclohept-1-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cycloheptene ring to a single bond, resulting in a saturated compound.
Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of cycloheptanone or cycloheptanal.
Reduction: Formation of 1-(1-Pyrrolidinyl)cycloheptane.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
1-(Cyclohept-1-en-1-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 1-(Cyclohept-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
類似化合物との比較
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar structural features.
Cycloheptene: A seven-membered ring compound without the pyrrolidine moiety.
Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group.
Uniqueness: 1-(Cyclohept-1-en-1-yl)pyrrolidine is unique due to its combination of a cycloheptene ring and a pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
1-(Cyclohept-1-en-1-yl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring fused with a cycloheptene moiety. Its molecular formula is C10H15N and it has a CAS number of 14092-11-6. The compound's structure is significant as it influences its interaction with biological targets.
Key Mechanisms:
- Serotonin Receptor Modulation : Similar compounds have been identified as ligands for the 5-HT1A receptor and serotonin transporter (SERT), suggesting potential anxiolytic and antidepressant effects .
- Inhibition of Anti-apoptotic Proteins : Some pyrrolidine derivatives have demonstrated the ability to inhibit proteins like Mcl-1, which are involved in cancer cell survival pathways .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds, which may provide insights into the potential effects of this compound:
Study 1: Synthesis and Evaluation
A study focused on synthesizing novel pyrrolidine derivatives revealed that many exhibited significant binding affinities to serotonin receptors. The research highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Cancer Therapeutics
Another study investigated pyrrolidine derivatives as inhibitors of anti-apoptotic proteins like Mcl-1. The findings indicated that certain compounds could effectively induce apoptosis in cancer cells, showcasing their potential as therapeutic agents .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound are not extensively documented, related compounds suggest that they may exhibit favorable absorption and distribution profiles. Toxicological assessments indicate low cytotoxicity at therapeutic doses, making them candidates for further development .
特性
IUPAC Name |
1-(cyclohepten-1-yl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-4-8-11(7-3-1)12-9-5-6-10-12/h7H,1-6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETVMGUBKRBHAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342939 |
Source


|
| Record name | 1-(1-Pyrrolidinyl)-1-cycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14092-11-6 |
Source


|
| Record name | 1-(1-Pyrrolidinyl)-1-cycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














